molecular formula C7H2ClIN2O2 B12279101 3-Chloro-2-iodo-5-nitrobenzonitrile

3-Chloro-2-iodo-5-nitrobenzonitrile

Cat. No.: B12279101
M. Wt: 308.46 g/mol
InChI Key: OVYWJVFAMVISPT-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-nitrobenzonitrile is a halogenated aromatic nitrile derivative characterized by a benzonitrile core substituted with chlorine (position 3), iodine (position 2), and a nitro group (position 5).

Properties

Molecular Formula

C7H2ClIN2O2

Molecular Weight

308.46 g/mol

IUPAC Name

3-chloro-2-iodo-5-nitrobenzonitrile

InChI

InChI=1S/C7H2ClIN2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H

InChI Key

OVYWJVFAMVISPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodo-5-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chlorobenzonitrile, followed by iodination. The nitration process introduces the nitro group, while the iodination step adds the iodine atom to the benzene ring. These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and iodination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodo-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Chloro-2-iodo-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Chloro-2-iodo-5-nitrobenzonitrile, differing primarily in substituent type, position, or additional functional groups:

Compound Name CAS Number Substituents/Functional Groups Molecular Weight (g/mol)* Key Applications/Properties Reference
This compound Not provided Cl (C3), I (C2), NO₂ (C5), benzonitrile core ~308.35 Hypothesized: Intermediate synthesis
3-Chloro-5-(trifluoromethyl)benzonitrile 693245-52-2 Cl (C3), CF₃ (C5), benzonitrile core ~205.45 Agrochemicals, fluorinated intermediates
4'-Chloro-2'-nitroacetophenone 23082-51-1 Cl (C4'), NO₂ (C2'), ketone group ~199.45 Pharmaceutical intermediates
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile 694507-23-8 Cl (benzyl), I (C5), ethoxy (C3), benzonitrile core ~429.35 Complex synthesis intermediates

*Molecular weights calculated based on molecular formulas derived from IUPAC names.

Key Observations:
  • Nitro vs. Trifluoromethyl : The nitro group (strong electron-withdrawing) in the target compound contrasts with the trifluoromethyl group (moderate electron-withdrawing, lipophilic) in 3-Chloro-5-(trifluoromethyl)benzonitrile, affecting electronic properties and solubility .
  • Functional Group Complexity: The acetophenone derivative (4'-Chloro-2'-nitroacetophenone) lacks a nitrile group but includes a reactive ketone, making it more suitable for condensation reactions compared to nitrile-containing analogs .

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility :

    • The nitro and nitrile groups in this compound likely render it polar but poorly water-soluble, similar to 3-Chloro-5-(trifluoromethyl)benzonitrile .
    • The ethoxy and benzyloxy groups in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile may improve solubility in organic solvents compared to the target compound .
  • Thermal Stability: Nitro-containing compounds (e.g., target compound, 4'-Chloro-2'-nitroacetophenone) may exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition .
  • Reactivity :

    • Iodine’s leaving-group capability in the target compound could facilitate aryl coupling or substitution reactions, akin to its role in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile .
    • The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzonitrile offers resistance to metabolic degradation, a trait valuable in agrochemical design .

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